3-Bromo-7-methylimidazo[1,5-a]pyridine
Description
Structural Significance and Pharmacophoric Relevance of the Imidazo[1,5-a]pyridine (B1214698) Core
The imidazo[1,5-a]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. This arrangement results in a planar, electron-rich system that is a key structural component in a multitude of biologically active compounds. rsc.orgnih.gov Its significance in medicinal chemistry is so profound that it is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov
Derivatives of imidazo[1,5-a]pyridine have demonstrated a vast array of pharmacological activities. researchgate.net These include potential applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents. researchgate.netmdpi.comnih.gov The unique electronic and structural properties of the fused ring system allow it to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, making it a versatile pharmacophore for drug design. nih.govnih.gov Beyond pharmaceuticals, the unique photophysical properties of this scaffold, such as strong fluorescence emission, have led to its investigation in materials science for applications like optoelectronic devices and chemical sensors. researchgate.netrsc.orgmdpi.com
Strategic Importance of Halogenation and Alkylation in Heterocyclic Chemistry
The functionalization of a core heterocyclic structure is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. Halogenation (the introduction of a halogen atom) and alkylation (the introduction of an alkyl group) are two of the most powerful strategies in this regard.
Halogenation , particularly with bromine, serves several critical functions. The introduction of a halogen atom can significantly alter a compound's physicochemical properties, such as its lipophilicity, which affects how easily the molecule can cross cellular membranes. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles. Furthermore, heavier halogens like bromine can participate in a specific, highly directional non-covalent interaction known as a "halogen bond". researchgate.netacs.org This interaction, analogous to a hydrogen bond, can enhance the binding affinity and selectivity of a drug candidate for its biological target. acs.orgtandfonline.com From a synthetic standpoint, the carbon-bromine bond is a versatile chemical handle, readily participating in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecules.
Alkylation , such as the introduction of a methyl group, also plays a crucial role in modifying molecular properties. Alkyl groups can influence a molecule's shape, size, and conformation. They are electron-donating, which can alter the reactivity of the heterocyclic ring system. fiveable.me In a biological context, the addition of a methyl group can block sites of metabolic degradation, thereby increasing a drug's half-life, or it can provide steric bulk that improves the fit and binding within a target's active site.
Overview of Current Research Trajectories in Imidazo[1,5-a]pyridine Chemistry
Current research on imidazo[1,5-a]pyridines is vibrant and multifaceted, primarily focusing on the development of novel synthetic methodologies and the exploration of new applications. rsc.org Synthetic chemists are continually devising more efficient, atom-economical, and environmentally benign ways to construct and functionalize the imidazo[1,5-a]pyridine core. organic-chemistry.orgacs.orgresearchgate.net Key areas of innovation include:
Transition-metal-free reactions that avoid the use of expensive and potentially toxic heavy metals. rsc.org
C-H functionalization , a cutting-edge approach that allows for the direct attachment of new functional groups to the carbon-hydrogen bonds of the scaffold, reducing the number of synthetic steps.
Photoredox catalysis , which uses visible light to drive chemical reactions, offering a greener alternative to traditional methods. nih.gov
Multi-component reactions , where three or more reactants are combined in a single step to rapidly generate molecular complexity. organic-chemistry.org
Beyond synthesis, researchers are exploring the utility of these compounds in diverse fields. This includes designing novel donor-π-acceptor fluorophores for white light-emitting diodes (WLEDs) and anticounterfeiting applications, as well as developing new probes for biological imaging. mdpi.comrsc.org In medicinal chemistry, the scaffold continues to be used as a foundation for creating next-generation therapeutic agents, including kinase inhibitors and DNA-interacting compounds. ontosight.airesearchgate.net
| Research Area | Description | Key Methodologies | Potential Applications |
|---|---|---|---|
| Synthetic Methodology | Developing new, efficient routes to synthesize and functionalize the imidazo[1,5-a]pyridine core. | C-H functionalization, photoredox catalysis, multi-component reactions, metal-free cyclizations. organic-chemistry.orgrsc.orgnih.gov | Drug discovery, materials science, agrochemical development. |
| Materials Science | Exploring the unique photophysical properties of derivatives for use in advanced materials. | Design of D-π-A systems, incorporation of emissive substituents. mdpi.comrsc.org | OLEDs, fluorescent probes, chemical sensors, anticounterfeiting inks. mdpi.comrsc.org |
| Medicinal Chemistry | Using the scaffold as a pharmacophore to design and synthesize new therapeutic agents. | Structure-activity relationship (SAR) studies, bioisosteric replacement, fragment-based drug design. | Anticancer, anti-inflammatory, antiviral, and antibacterial drugs. researchgate.netnih.gov |
Rationale for Investigating 3-Bromo-7-methylimidazo[1,5-a]pyridine as a Model System
The compound this compound serves as an exemplary model system for chemical investigation for several strategic reasons. It combines the three key elements discussed above: a biologically relevant core, a synthetically versatile halogen, and a property-modulating alkyl group.
The Core Scaffold : It is built upon the imidazo[1,5-a]pyridine nucleus, a proven pharmacophore, making any derivatives synthesized from it immediately relevant for biological screening. nih.gov
The Bromo Substituent : The bromine atom at the 3-position is particularly significant. The C3 position on the imidazole ring is electron-rich and a common site for electrophilic substitution. researchgate.net More importantly, the C-Br bond at this position provides a reactive handle for a plethora of palladium-catalyzed cross-coupling reactions. This allows chemists to use this compound as a versatile building block to systematically introduce a wide variety of aryl, alkyl, and other functional groups, thereby creating large libraries of new compounds for structure-activity relationship (SAR) studies.
The Methyl Substituent : The methyl group at the 7-position on the pyridine ring allows researchers to study the impact of electronic and steric effects on the reactivity of the scaffold and the biological activity of its derivatives. tandfonline.com By comparing the properties of this compound to its unsubstituted or otherwise substituted analogues, chemists can gain a deeper understanding of how to fine-tune the molecule for a specific purpose.
In essence, this compound is not just a single compound but a platform. It is an ideal starting point for exploring the chemical space around the imidazo[1,5-a]pyridine core, enabling the efficient synthesis of diverse derivatives and facilitating the discovery of new molecules with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-7(4-6)5-10-8(11)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSHTYUTMGFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for the Imidazo 1,5 a Pyridine Core and Its Functionalized Derivatives, with Emphasis on 3 Bromo 7 Methylimidazo 1,5 a Pyridine Analogues
Established Methodologies for Imidazo[1,5-a]pyridine (B1214698) Ring Construction
A variety of synthetic methods have been developed to access the imidazo[1,5-a]pyridine core, starting from readily available precursors. rsc.org These methods can be broadly categorized into several key strategies, including cyclocondensation, cycloaddition, and rearrangement reactions.
Cyclocondensation Reactions from Precursors (e.g., 2-(aminomethyl)pyridines with electrophiles)
Cyclocondensation reactions represent one of the most common and versatile approaches to the imidazo[1,5-a]pyridine skeleton. nih.gov The general strategy involves the reaction of a 2-(aminomethyl)pyridine derivative, which acts as a binucleophile, with a suitable one-carbon electrophilic synthon. nih.gov This process efficiently constructs the five-membered imidazole (B134444) ring fused to the pyridine (B92270) core.
A wide array of electrophilic reagents can be employed in these reactions, leading to diverse substitutions on the resulting imidazo[1,5-a]pyridine ring. nih.gov Common electrophiles include carboxylic acids, acyl chlorides, acyl anhydrides, esters, and thioamides. beilstein-journals.org For instance, the reaction of 2-(aminomethyl)pyridine with various electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) has been shown to produce 3-alkyl-substituted imidazo[1,5-a]pyridines in moderate to good yields. nih.govbeilstein-journals.org The proposed mechanism involves an initial nucleophilic attack of the primary amine on the activated nitroalkane, followed by a 5-exo-trig cyclization onto the pyridine ring and subsequent aromatization. nih.gov
The choice of precursor and electrophile dictates the final substitution pattern. To synthesize a 7-methyl substituted analogue, the starting material would typically be a (4-methylpyridin-2-yl)methanamine (B138663). The subsequent reaction with an appropriate C1-electrophile would then generate the 7-methylimidazo[1,5-a]pyridine (B144877) core.
| Precursor | Electrophile | Product | Reference |
| 2-(aminomethyl)pyridine | Nitroethane / PPA | 3-Methylimidazo[1,5-a]pyridine (B1621335) | beilstein-journals.org |
| 2-(aminomethyl)pyridine | Carboxylic Acids | Substituted Imidazo[1,5-a]pyridines | beilstein-journals.org |
| 2-(aminomethyl)pyridine | Acyl Chlorides | Substituted Imidazo[1,5-a]pyridines | beilstein-journals.org |
| N-Tosyl-2-(aminomethyl)pyridine | 1-Nitropropane / PPA | 3-Ethylimidazo[1,5-a]pyridine | beilstein-journals.org |
Cycloaddition Reactions and Oxidative Cyclization Pathways
Cycloaddition reactions offer an alternative route to the imidazo[1,5-a]pyridine framework. rsc.org These methods often involve the generation of a reactive intermediate that undergoes an intramolecular cycloaddition to form the bicyclic system.
Oxidative cyclization pathways have also proven effective. rsc.org These reactions typically involve the oxidation of a precursor molecule to trigger the ring-closing step. For example, a metal-free, iodine-mediated oxidative amination of C(sp³)–H bonds can afford imidazo[1,5-a]pyridines under ambient conditions. organic-chemistry.org Another approach is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds via condensation, amination, and oxidative dehydrogenation using molecular oxygen as a clean oxidant. organic-chemistry.org
Transannulation and Cascade Reactions for Imidazo[1,5-a]pyridine Formation
Transannulation reactions provide an elegant method for transforming one heterocyclic system into another. For the synthesis of imidazo[1,5-a]pyridines, this can involve the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, under metal-free conditions. organic-chemistry.org Copper-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)–H amination also provides rapid access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to the target scaffold. rsc.org These complex transformations can rapidly build molecular complexity from simple starting materials.
Ritter-Type Reaction Applications for Imidazo[1,5-a]pyridine Analogues
Recently, the application of the Ritter-type reaction has been explored for the synthesis of imidazo[1,5-a]pyridine analogues. This methodology involves the reaction of a nitrile with a carbocation generated from an alcohol precursor. Research groups have been developing innovative methods utilizing intermolecular Ritter-type reactions between pyridinylmethanol derivatives and various aryl or alkyl nitriles to construct the imidazo[1,5-a]pyridine ring system.
Directed Synthesis of Halogenated and Alkylated Imidazo[1,5-a]pyridines
The synthesis of specifically functionalized derivatives such as 3-Bromo-7-methylimidazo[1,5-a]pyridine requires a directed approach. This typically involves a two-stage process: first, the synthesis of the core 7-methylimidazo[1,5-a]pyridine scaffold, followed by a regioselective bromination step. The synthesis of the precursor would likely follow a cyclocondensation route, starting from (4-methylpyridin-2-yl)methanamine.
Regioselective Bromination Protocols for Imidazo[1,5-a]pyridine Frameworks
The introduction of a bromine atom at a specific position on the imidazo[1,5-a]pyridine ring is crucial for synthesizing the target compound. The electronic properties of the imidazo[1,5-a]pyridine system make it susceptible to electrophilic substitution. While specific studies on the bromination of 7-methylimidazo[1,5-a]pyridine are not extensively detailed, insights can be drawn from the behavior of the isomeric imidazo[1,2-a]pyridine (B132010) system.
For imidazo[1,2-a]pyridines, electrophilic halogenation occurs with high regioselectivity at the C3 position, which is the most electron-rich carbon in the imidazole ring. nih.govresearchgate.net Various brominating agents and conditions have been developed for this transformation. A facile and transition-metal-free method uses sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid to afford 3-bromo-imidazo[1,2-a]pyridines in high yields. nih.gov Another approach employs CBr₄ as the bromine source, promoted by a base like NaOH. researchgate.net
It is highly probable that the C3 position of the imidazo[1,5-a]pyridine core exhibits similar enhanced nucleophilicity, directing electrophilic bromination to this site. Therefore, treating 7-methylimidazo[1,5-a]pyridine with a suitable electrophilic bromine source would be the expected route to obtain this compound.
| Reagent System | Substrate Class | Outcome | Reference |
| NaBrO₂ / AcOH | Imidazo[1,2-a]pyridines | Regioselective C3-bromination | nih.gov |
| CBr₄ / NaOH | Imidazo[1,2-a]pyridines | Regioselective C3-bromination | researchgate.net |
This synthetic strategy, combining established core synthesis with predictable regioselective functionalization, provides a clear and viable pathway for the preparation of this compound and its analogues.
Introduction of Methyl Groups at Specific Positions on the Imidazo[1,5-a]pyridine Ring
The strategic placement of methyl groups on the imidazo[1,5-a]pyridine core can significantly influence the molecule's steric and electronic properties. One common approach involves utilizing a substituted 2-(aminomethyl)pyridine as the starting material. For instance, to introduce a methyl group at the 7-position, a (4-methylpyridin-2-yl)methanamine precursor would be employed in a cyclization reaction.
Another primary method for introducing a methyl group, specifically at the 3-position, is through the selection of the cyclization partner. A notable example is the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroethane. In this reaction, the ethyl group of nitroethane provides the carbon backbone that, upon cyclization and subsequent rearrangement, forms the imidazole ring with a methyl group at the C-3 position. beilstein-journals.orgnih.gov The reaction is typically performed in a medium of polyphosphoric acid (PPA) and phosphorous acid, which activates the nitroalkane. beilstein-journals.org This method provides a direct route to 3-methylimidazo[1,5-a]pyridine. beilstein-journals.org
Multi-component Reactions for Variably Substituted Imidazo[1,5-a]pyridine Derivatives
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted imidazo[1,5-a]pyridines in a single step from three or more starting materials. These reactions are advantageous for creating diverse chemical libraries for drug discovery. researchgate.net
One prominent example is the three-component coupling of a substituted picolinaldehyde, an amine, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for significant diversity, as various amines and substituted picolinaldehydes can be used to generate a wide range of functionalized products. organic-chemistry.org Another powerful MCR involves the reaction of 2-aminopyridines, aldehydes, and isonitriles, known as the Groebke–Blackburn–Bienaymé reaction, which can be catalyzed by acids like scandium triflate to produce 3-aminoimidazo[1,2-a]pyridine derivatives, a related but structurally distinct class of compounds. bio-conferences.org
Furthermore, copper-catalyzed three-component reactions of 2-aminopyridine, an aldehyde, and a terminal alkyne have been developed, showcasing the versatility of MCRs in accessing the broader imidazopyridine family. bio-conferences.org Such strategies streamline the synthesis process, avoiding the need for isolating intermediates and often leading to high yields of structurally complex products. organic-chemistry.org
Sequential Synthetic Routes for this compound Precursors and Analogues
The synthesis of specifically substituted analogues like this compound typically requires a multi-step, sequential approach to ensure correct regiochemistry. A plausible synthetic pathway would begin with a pre-functionalized pyridine ring.
A general and effective two-step sequence involves the initial reaction between a 2-(aminomethyl)pyridine derivative and an aldehyde or acyl chloride, followed by a cyclization step. nih.gov For the target molecule, the synthesis could commence with (4-methylpyridin-2-yl)methanamine. This precursor ensures the methyl group is correctly placed at what will become the 7-position of the final fused ring system.
Route A: One established route involves the coupling of 2-(aminomethyl)pyridine with a substituted benzoyl chloride to form an arylamide, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield a 3-arylimidazo[1,5-a]pyridine. nih.gov
Route B: An alternative involves the direct oxidative cyclization of 2-(aminomethyl)pyridine with an aldehyde. nih.govresearchgate.net For instance, reacting 2-picolylamine with various aldehydes in the presence of an oxidant like selenium dioxide produces 3-substituted imidazo[1,5-a]pyridines in good yields. researchgate.net
To obtain this compound, one could first synthesize the 7-methylimidazo[1,5-a]pyridine core using (4-methylpyridin-2-yl)methanamine. This intermediate would then undergo regioselective bromination. The imidazole ring is electron-rich and susceptible to electrophilic substitution, with the C-3 position being a likely site for halogenation.
A summary of a potential sequential route is outlined below:
Synthesis of the Core: Cyclization of (4-methylpyridin-2-yl)methanamine with a suitable C1 synthon (e.g., formaldehyde or a formic acid derivative) to form 7-methylimidazo[1,5-a]pyridine.
Bromination: Electrophilic bromination of the 7-methylimidazo[1,5-a]pyridine intermediate at the C-3 position using a brominating agent such as N-Bromosuccinimide (NBS).
This sequential strategy provides precise control over the placement of substituents, which is crucial for preparing specific analogues like this compound.
Optimization of Reaction Conditions and Yields for Substituted Imidazo[1,5-a]pyridines
Optimizing reaction conditions is critical for maximizing the yield and purity of substituted imidazo[1,5-a]pyridines. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.
In the synthesis of 3-methylimidazo[1,5-a]pyridine via the cyclization of 2-(aminomethyl)pyridine with nitroethane, the reaction medium and temperature were found to be crucial. nih.gov Initial attempts using only polyphosphoric acid (PPA) at 110 °C resulted in a modest 25% yield. The inclusion of phosphorous acid (H₃PO₃) significantly improved the outcome. Further optimization showed that increasing the temperature to 160 °C in a 1:1 mixture of 87% PPA and H₃PO₃ pushed the isolated yield to 77%. nih.gov
| Entry | Acid Medium | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 87% PPA | 110 | 25 |
| 2 | 87% PPA / H₃PO₃ (1:0.5) | 140 | 55 |
| 3 | 87% PPA / H₃PO₃ (1:1) | 140 | 62 |
| 4 | 87% PPA / H₃PO₃ (1:1) | 160 | 77 |
Similarly, in Ritter-type reactions for synthesizing imidazo[1,5-a]pyridine analogs, the quantity of the acid catalyst, para-toluenesulfonic acid (p-TsOH), was a determining factor. Using 7.5 equivalents of p-TsOH was found to be optimal, providing the desired product in an excellent yield of 97%. acs.org The choice of solvent can also be critical; studies on related imidazo[1,2-a]pyridines have shown that electron-withdrawing groups on substituents can increase product recovery. rsc.org For iodine-mediated syntheses, a base such as sodium acetate (B1210297) (NaOAc) is often required to facilitate the oxidative annulation process. rsc.org
Green Chemistry and Sustainable Approaches in Imidazo[1,5-a]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[1,5-a]pyridines, to minimize environmental impact. These approaches focus on using environmentally benign solvents, reducing waste, and employing energy-efficient reaction conditions. sioc-journal.cnacs.org
One sustainable strategy involves the use of greener solvents. An iron-catalyzed C-H amination for constructing the imidazole-fused ring system has been successfully conducted in anisole, which is considered a green solvent, with water as the only byproduct. organic-chemistry.org Another approach describes the use of eucalyptol, a bio-based solvent, for a multi-component reaction to synthesize related imidazo[1,2-a]pyridines. researchgate.net
A significant advancement is the development of reactions in aqueous media. A copper(II)–ascorbate catalyzed A3-coupling reaction (aldehyde-alkyne-amine) has been developed for the synthesis of imidazo[1,2-a]pyridine derivatives in an aqueous micellar medium, representing an efficient and environmentally sustainable method. acs.org The use of molecular oxygen (O₂) as a clean and abundant oxidant in copper-catalyzed tandem reactions further enhances the green credentials of these synthetic routes. organic-chemistry.org
Moreover, metal-free reactions are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. A metal-free, sequential dual oxidative amination of C(sp³)-H bonds has been developed to afford imidazo[1,5-a]pyridines under ambient conditions. organic-chemistry.org These sustainable methods, including one-pot multi-component reactions and the use of eco-friendly catalysts and solvents, are pivotal for the future of imidazo[1,5-a]pyridine synthesis. sioc-journal.cnacs.org
Mechanistic Pathways and Reaction Chemistry of 3 Bromo 7 Methylimidazo 1,5 a Pyridine and Substituted Imidazo 1,5 a Pyridines
Exploration of Reaction Mechanisms in Imidazo[1,5-a]pyridine (B1214698) Ring Formation
The construction of the imidazo[1,5-a]pyridine ring system can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. beilstein-journals.org
One notable approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. nih.gov In this mechanism, the nitroalkane is first activated by a strong acid medium, such as polyphosphoric acid (PPA), to form a highly electrophilic phosphorylated nitronate species. The primary amine of the 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane. This is followed by an intramolecular cyclization and subsequent elimination to yield the aromatic imidazo[1,5-a]pyridine core. The reaction is sensitive to steric factors, and its efficiency can be enhanced by optimizing the acid medium and temperature. nih.gov
Another versatile method is the Ritter-type reaction, which utilizes a catalyst like bismuth(III) trifluoromethanesulfonate (B1224126) to generate a benzylic cation from a pyridinylmethanol derivative. acs.org This carbocation is then trapped by a nitrile, leading to an intermediate that undergoes intramolecular cyclization to form the imidazo[1,5-a]pyridine ring. This method offers a broad substrate scope and can produce the desired products in moderate to excellent yields. acs.org
Furthermore, metal-free transannulation reactions of pyridotriazoles with nitriles, catalyzed by Lewis acids such as BF₃·Et₂O, provide another route to this heterocyclic system. The mechanism is thought to involve the formation of a reactive intermediate from the pyridotriazole, which then undergoes a cycloaddition-type reaction with the nitrile, followed by rearrangement and aromatization.
A summary of common reaction types for the formation of the imidazo[1,5-a]pyridine ring is presented in Table 1.
| Reaction Type | Key Reactants | Catalyst/Reagent | Mechanistic Highlights |
| Cyclocondensation | 2-(aminomethyl)pyridine, Nitroalkane | Polyphosphoric Acid (PPA) | Nucleophilic attack followed by intramolecular cyclization and elimination. nih.gov |
| Ritter-Type Reaction | Pyridinylmethanol, Nitrile | Bismuth(III) trifluoromethanesulfonate | Formation of a carbocation intermediate followed by cyclization. acs.org |
| Transannulation | Pyridotriazole, Nitrile | Boron trifluoride etherate | Cycloaddition-type reaction with rearrangement. |
Reactivity of the Imidazo[1,5-a]pyridine Core Towards Electrophilic Species
The imidazo[1,5-a]pyridine ring system is a π-electron rich heterocycle, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic properties of the fused ring system and the influence of any existing substituents. In the analogous imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) systems, electrophilic attack predominantly occurs at the C3 position of the five-membered imidazole (B134444) ring. stackexchange.comechemi.com This preference is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered pyridine (B92270) ring is maintained. stackexchange.com
For 3-Bromo-7-methylimidazo[1,5-a]pyridine, the inherent reactivity of the imidazo[1,5-a]pyridine core would direct incoming electrophiles to the C1 and C3 positions. However, since the C3 position is already substituted with a bromine atom, electrophilic substitution is most likely to occur at the C1 position. The 7-methyl group, being an electron-donating group, will further activate the pyridine ring towards electrophilic attack, although the imidazole ring is generally more reactive. The bromine at the C3 position, being an electron-withdrawing group, will deactivate the imidazole ring to some extent. Therefore, a careful consideration of the reaction conditions and the nature of the electrophile is necessary to predict the outcome of such reactions.
Reactivity of Bromo-Substituents: Nucleophilic Aromatic Substitution and Elimination Reactions
The bromine atom on the this compound scaffold can be replaced through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by electron-withdrawing groups or under harsh reaction conditions. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
The feasibility of an SNAr reaction on this compound would depend on the position of the bromine atom and the nature of the nucleophile. A bromine atom on the pyridine ring, especially at positions activated by the ring nitrogen, would be more susceptible to nucleophilic attack than a bromine on the imidazole ring. For this compound, the bromine is on the electron-rich imidazole ring, which generally disfavors SNAr. However, the reaction might be possible with very strong nucleophiles or under conditions that promote the formation of the Meisenheimer complex. There is limited specific experimental data available in the literature for nucleophilic aromatic substitution or elimination reactions on this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Bromo-Imidazo[1,5-a]pyridines
The bromine atom in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Prominent among these are the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-substituted imidazo[1,5-a]pyridine with an organoboron reagent, typically a boronic acid or ester. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. This reaction is highly effective for creating biaryl and heteroaryl-aryl linkages. amazonaws.comnih.gov For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of this chemistry on the imidazo[1,5-a]pyridine scaffold. researchgate.net
Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with the bromo-imidazo[1,5-a]pyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center that has already undergone oxidative addition with the bromo-heterocycle. Reductive elimination then affords the alkynylated product. This method is a powerful tool for introducing alkyne functionalities.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the bromo-imidazo[1,5-a]pyridine with an amine. beilstein-journals.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to furnish the aminated product. beilstein-journals.org
A summary of these key cross-coupling reactions is provided in Table 2.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst | C-C |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | C-C (alkyne) |
| Buchwald-Hartwig | Amine | Palladium catalyst | C-N |
Chemo- and Regioselectivity in Functionalization Reactions of this compound
The functionalization of this compound presents challenges and opportunities in terms of chemo- and regioselectivity. The molecule possesses multiple potential reaction sites: the C1 position of the imidazole ring, the available positions on the pyridine ring, the methyl group, and the bromine atom.
Regioselectivity: As discussed in section 3.2, electrophilic attack is most likely to occur at the C1 position of the imidazole ring. The directing effects of the existing substituents play a crucial role. The 7-methyl group is an ortho-, para-director, activating the C6 and C8 positions of the pyridine ring for electrophilic substitution. The bromine at C3 will influence the reactivity of the imidazole ring. Therefore, the outcome of a functionalization reaction will be a delicate balance of the inherent reactivity of the heterocyclic core and the electronic and steric effects of the substituents. For instance, in the related imidazo[1,2-a]pyrazine system, the site of electrophilic attack is highly regioselective, favoring the C3 position due to the stability of the resulting intermediate. stackexchange.comechemi.com A similar rationale can be applied to predict the most probable sites of functionalization on the this compound skeleton.
Chemoselectivity: In reactions where multiple functional groups could potentially react, chemoselectivity becomes a key consideration. For example, in transition metal-catalyzed cross-coupling reactions, the C-Br bond is the primary site of reactivity. However, under certain conditions, C-H activation at other positions on the ring could compete. The choice of catalyst, ligands, and reaction conditions is paramount in controlling the chemoselectivity of the transformation. For instance, in the functionalization of related imidazo[1,2-a]pyridines, direct C-H functionalization at various positions has been achieved through careful selection of the reaction methodology, including visible light-induced reactions. nih.gov
Theoretical and Computational Investigations into 3 Bromo 7 Methylimidazo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules like 3-Bromo-7-methylimidazo[1,5-a]pyridine. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, stability, and reactivity of medium-sized organic molecules.
DFT calculations can provide optimized molecular geometries, detailing bond lengths and angles, which are crucial for understanding the steric and electronic effects of the bromo and methyl substituents on the imidazo[1,5-a]pyridine (B1214698) core. The electronic properties are further described by the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For substituted imidazo[1,5-a]pyridines, the distribution of HOMO and LUMO densities is influenced by the nature and position of the substituents. unito.it In the case of this compound, the electron-withdrawing bromine atom at the 3-position and the electron-donating methyl group at the 7-position would be expected to modulate the electronic distribution across the heterocyclic framework. DFT calculations can precisely map these effects, providing a detailed picture of the molecule's electronic landscape.
Reactivity descriptors, such as molecular electrostatic potential (MEP), can also be derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule and helps in predicting sites for electrophilic and nucleophilic attack. This information is invaluable for understanding the intermolecular interactions and for designing synthetic pathways.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Imidazo[1,5-a]pyridines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Imidazo[1,5-a]pyridine | -6.21 | -1.25 | 4.96 |
| 3-Phenylimidazo[1,5-a]pyridine | -5.89 | -1.58 | 4.31 |
| 1-Bromo-3-phenylimidazo[1,5-a]pyridine | -6.05 | -1.82 | 4.23 |
| 7-Methyl-3-phenylimidazo[1,5-a]pyridine | -5.82 | -1.51 | 4.31 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar heterocyclic systems.
Computational Analysis of Reaction Pathways and Transition States for Imidazo[1,5-a]pyridine Synthesis
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of imidazo[1,5-a]pyridines, several synthetic routes have been developed, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.org Computational analysis of these reaction pathways can provide detailed information about the transition states and intermediates involved, helping to rationalize experimental observations and to optimize reaction conditions.
By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
For instance, in the synthesis of imidazo[1,5-a]pyridines via the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles, DFT calculations can be used to model the stepwise process, including the initial nucleophilic attack, subsequent cyclization, and final aromatization steps. beilstein-journals.org This level of detail can help in understanding the role of catalysts and the effect of different substituents on the reaction yield and selectivity. While a specific computational study on the synthesis of this compound is not available, the general mechanisms established for the imidazo[1,5-a]pyridine core would be applicable.
Prediction and Analysis of Photophysical Properties (e.g., Absorption and Emission Spectra via TD-DFT)
Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules.
TD-DFT calculations can determine the energies of the excited states and the oscillator strengths for the transitions between the ground and excited states. This information allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission wavelength.
The photophysical properties of imidazo[1,5-a]pyridines are highly tunable by modifying the substitution pattern on the heterocyclic core. unito.it The introduction of a bromine atom and a methyl group, as in this compound, is expected to influence the absorption and emission wavelengths. The heavy bromine atom might also promote intersystem crossing, potentially leading to phosphorescence. TD-DFT calculations can provide valuable insights into these substituent effects, guiding the design of new imidazo[1,5-a]pyridine-based materials with tailored photophysical properties.
Table 2: Predicted Photophysical Properties of Substituted Imidazo[1,5-a]pyridines using TD-DFT
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Major Transition |
| Imidazo[1,5-a]pyridine | 285 | 350 | HOMO -> LUMO |
| 3-Phenylimidazo[1,5-a]pyridine | 320 | 410 | HOMO -> LUMO |
| 1-Bromo-3-phenylimidazo[1,5-a]pyridine | 325 | 415 | HOMO -> LUMO |
| 7-Methyl-3-phenylimidazo[1,5-a]pyridine | 322 | 412 | HOMO -> LUMO |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar heterocyclic systems.
Molecular Modeling and Conformational Analysis of Substituted Imidazo[1,5-a]pyridines
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For substituted imidazo[1,5-a]pyridines, molecular modeling is essential for understanding their conformational preferences and how they interact with other molecules, such as biological macromolecules or other components in a material.
Conformational analysis, a key aspect of molecular modeling, involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and their relative energies. For a molecule like this compound, which has a rigid fused ring system, the conformational flexibility is limited. However, if larger, flexible substituents were present, a thorough conformational search would be necessary.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of substituted imidazo[1,5-a]pyridines over time. These simulations provide insights into the conformational changes and intermolecular interactions in different environments, such as in solution or in the solid state. This information is particularly important for understanding the properties of materials based on these compounds and for predicting their behavior in biological systems.
Quantitative Structure-Property Relationship (QSPR) Studies for Design of Novel Derivatives
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds, thereby accelerating the design of novel derivatives with desired characteristics.
For the design of novel imidazo[1,5-a]pyridine derivatives, QSPR can be a powerful tool. The process involves several steps:
Data Set Collection: A set of imidazo[1,5-a]pyridine derivatives with experimentally measured properties of interest (e.g., fluorescence quantum yield, solubility, or biological activity) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed property.
Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques.
Once a validated QSPR model is established, it can be used to screen a virtual library of novel imidazo[1,5-a]pyridine derivatives and to identify candidates with improved properties. This approach can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds. Although specific QSPR studies on this compound are not documented, the methodology is broadly applicable to this class of compounds for the rational design of new functional molecules.
Advanced Applications and Research Frontiers of Imidazo 1,5 a Pyridine Based Compounds Excluding Direct Biological Target Identification and Clinical Data
Development of Fluorescent Probes and Chemical Sensors Based on Imidazo[1,5-a]pyridines
The inherent luminescence of the imidazo[1,5-a]pyridine (B1214698) core makes it an excellent platform for creating fluorescent probes and chemical sensors. mdpi.comdntb.gov.uaresearchgate.netnih.gov These compounds are valued for their compact shape, photo/thermal stability, and often large Stokes shifts, a desirable feature that minimizes self-quenching and improves signal-to-noise ratios in detection applications. mdpi.commdpi.com The development of sensors based on this scaffold has targeted various analytes, including metal ions and biologically relevant small molecules like sulfite (B76179). mdpi.commdpi.comnih.gov For instance, a probe named IPD-SFT, built on the imidazo[1,5-a]pyridine fluorophore, demonstrated rapid and highly selective detection of sulfite with a low detection limit of 50 nM. nih.gov
The design of highly emissive imidazo[1,5-a]pyridine fluorophores often relies on established principles of photochemistry, primarily through the creation of molecules with significant intramolecular charge transfer (ICT) character. rsc.orgrsc.org This is typically achieved by strategically positioning electron-donating (donor) and electron-withdrawing (acceptor) groups on the heterocyclic scaffold, resulting in a D-π-A (donor-π-acceptor) architecture. rsc.orgrsc.org
Key design strategies include:
ICT and D-π-A Systems: The imidazo[1,5-a]pyridine ring itself can act as a potent electron-rich donor. rsc.org By conjugating it with an electron-acceptor moiety, such as benzilimidazole, through a π-spacer, a push-pull system is created. rsc.orgrsc.org Upon photoexcitation, an electron is promoted from the donor part to the acceptor part, leading to a charge-separated excited state. This ICT process is often responsible for the molecule's strong fluorescence and solvatochromism (a change in color with solvent polarity). rsc.orgrsc.org
Modulation via Substituents: The photophysical properties can be finely tuned by altering the substituents at various positions on the imidazo[1,5-a]pyridine core. researchgate.netmdpi.com Introducing different functional groups allows for the modulation of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission color, quantum yield, and Stokes shift. mdpi.comrsc.org
Structural Rigidity and Aggregation-Induced Emission (AIE): Incorporating sterically hindered or rigid spacer units, such as diethylfluorene, can influence the molecule's conformation. rsc.org Such modifications can restrict non-radiative decay pathways in the solid state, leading to enhanced emission. In some cases, this can induce aggregation-induced emission (AIE), where the fluorophore is weakly emissive in solution but becomes highly luminescent upon aggregation. rsc.org
Protonation Sites for Sensing: The nitrogen atoms within the imidazo[1,5-a]pyridine ring are susceptible to protonation in acidic environments. rsc.org This property is exploited in designing pH sensors. Protonation alters the electronic structure of the fluorophore, causing a detectable change in its absorption or emission spectrum, often visible as a color shift. rsc.orgrsc.org
The relationship between the chemical structure of imidazo[1,5-a]pyridine derivatives and their luminescent properties is a subject of extensive research. These compounds are well-known for their intense emission, large Stokes shifts, and tunable optical characteristics. mdpi.commdpi.com The introduction of different substituents and the extension of π-conjugation directly impact their absorption and emission profiles.
For example, a study on 1-alkynyl- and 1-alkenyl-3-arylimidazo[1,5-a]pyridines demonstrated that these modifications lead to compounds with fluorescence maxima ranging from 458 nm to 560 nm and quantum yields up to 0.26 in chloroform. acs.org A linear correlation was observed between the Hammett substituent constants on the arylalkynyl group and the fluorescence wavelength, providing a predictable way to tune the emission color. acs.org
Donor-π-acceptor systems based on this scaffold exhibit particularly large Stokes shifts, often exceeding 5000 cm⁻¹. mdpi.comrsc.org One such series of fluorophores, which combined a 1,3-diphenylimidazo[1,5-a]pyridine donor with a benzilimidazole acceptor, displayed strong greenish-yellow emission with quantum yields around 70% in solution and up to 93% in the solid state. rsc.org
| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Solvent/State | Reference |
|---|---|---|---|---|---|---|
| 1-Alkynyl-3-arylimidazo[1,5-a]pyridines | Not specified | 458–560 nm | Not specified | 0.08–0.26 | Chloroform | acs.org |
| 1-Alkenyl-3-arylimidazo[1,5-a]pyridines | Not specified | 479–537 nm | Not specified | 0.03–0.13 | Chloroform | acs.org |
| D-π-A (Imidazo[1,5-a]pyridine-Benzilimidazole) | Not specified | ~520 nm | ~7000 | ~0.70 | Solution | rsc.org |
| D-π-A with Diethylfluorene Spacer (BPy-FL) | Not specified | 510 nm | Not specified | 0.93 | Solid State | rsc.org |
| Boron Difluoride Complexes | Not specified | Blue Emission | Large | Good | Solution/Polymer Film | mdpi.com |
Rational Design of Ligands for Transition Metal Coordination Chemistry
The imidazo[1,5-a]pyridine framework is an effective ligand for coordinating with a wide array of transition metals, including palladium, platinum, nickel, copper, gold, and rhodium. rsc.orguva.esacs.org Its utility stems from the presence of sp²-hybridized nitrogen atoms that can act as Lewis bases, donating electron pairs to form stable metal complexes. uva.es Depending on the substitution pattern, these molecules can function as monodentate, bidentate, or even multidentate ligands, allowing for the construction of diverse coordination geometries. mdpi.comnih.gov The resulting metal complexes are under investigation for applications ranging from luminescent materials to homogeneous catalysis. researchgate.netmdpi.com
A significant area of research involves the derivatization of imidazo[1,5-a]pyridines into N-heterocyclic carbenes (NHCs). incemc.ro NHCs are a class of ligands known for their strong σ-donor properties, which enable them to form highly stable bonds with transition metals, making them excellent alternatives to traditional phosphine (B1218219) ligands. acs.org Imidazo[1,5-a]pyridine-derived NHCs are particularly interesting because they are unsymmetrical, offering a tunable steric and electronic environment around the metal center. organic-chemistry.orgacs.org
The synthesis of these NHC ligands typically begins with the formation of an imidazo[1,5-a]pyridinium salt, which serves as the carbene precursor. organic-chemistry.orgacs.org An efficient three-component coupling reaction of a substituted picolinaldehyde, an amine, and formaldehyde (B43269) can produce these precursors in high yields under mild conditions. organic-chemistry.orgacs.org Subsequent deprotonation of the pyridinium (B92312) salt with a strong base generates the neutral NHC, which can then be coordinated to a metal center. incemc.ro This synthetic flexibility allows for the creation of a diverse library of chiral and multidentate NHC ligands for use in asymmetric catalysis. acs.orgorganic-chemistry.org
The coordination of imidazo[1,5-a]pyridine-based ligands to metal centers has been extensively studied, yielding a variety of complexes with different metals and geometries. uva.es Characterization of these complexes is crucial to understanding their structure and bonding, and it is typically accomplished using a combination of spectroscopic and analytical techniques.
Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy, and mono- and bi-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR) are routinely used to elucidate the structure of the complexes. rsc.orgincemc.ro
Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation patterns of the synthesized complexes. incemc.ro
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination mode of the ligand to the metal. rsc.orgincemc.ro For example, X-ray analysis of Pd(II) and Pt(II) complexes with 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands confirmed that they act as N,N-bidentate ligands, coordinating to the metal in a chelate fashion through the pyridyl nitrogen and a nitrogen atom of the imidazo[1,5-a]pyridine ring. rsc.org Similarly, the structures of Au(I) and Ag(I) NHC complexes have been confirmed using this technique. incemc.ro
Studies have demonstrated the versatility of the 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand, which forms stable complexes with a wide range of transition and main-group metals, including Ni(II), Mn(II), Zn(II), Cd(II), Cu(I), Re(I), and Ru(II). uva.esuva.es
Metal complexes featuring imidazo[1,5-a]pyridine and its derived NHC ligands have emerged as potent catalysts for a variety of important organic reactions. mdpi.com The strong σ-donating ability and tunable steric bulk of the NHC ligands, in particular, lead to robust and efficient catalytic systems. acs.org
Notable catalytic applications include:
Cross-Coupling Reactions: Imidazo[1,5-a]pyridine-based NHC complexes have been successfully employed in reactions like the Suzuki-Miyaura cross-coupling. acs.org
Enantioselective Hydrosilylation: Chiral rhodium(I) complexes bearing bidentate NHC-oxazoline ligands derived from the imidazo[1,5-a]pyridine backbone are highly efficient catalysts for the enantioselective hydrosilylation of ketones, achieving high yields (>90%) and good to excellent enantioselectivities (80-95% ee). acs.org
Acrylate Synthesis from CO₂: Nickel(II) complexes with a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a key process for carbon capture and utilization (CCU). mdpi.com
Gold Catalysis: L-shaped bidentate ImPy ligands have been designed to stabilize both Au(I) and Au(III) oxidation states, enabling an oxidant-free Au(I)/Au(III) catalytic cycle for the activation of aryl halides. nih.gov
| Metal Complex | Ligand Type | Catalytic Transformation | Key Findings | Reference |
|---|---|---|---|---|
| Rhodium(I) | Chiral NHC-oxazoline | Enantioselective hydrosilylation of ketones | Yields >90%, enantioselectivity 80-95% ee | acs.org |
| Nickel(II) | Pyridine-chelated NHC | Acrylate synthesis from ethylene and CO₂ | Active catalyst precursor for CCU applications | mdpi.com |
| Palladium(II) | NHC | Suzuki-Miyaura cross-coupling | Established application for this ligand class | acs.org |
| Gold(I) | L-shaped bidentate NHC | Activation of aryl halides (Au(I)/Au(III) cycle) | Enables oxidant-free gold catalysis | nih.gov |
Advanced Materials Science Applications of Imidazo[1,5-a]pyridine Derivatives (e.g., Optoelectronics, Smart Materials)
The imidazo[1,5-a]pyridine core is a versatile and stable scaffold for developing innovative emissive compounds for various applications in materials science, particularly in optoelectronics and smart materials. researchgate.netmdpi.com This class of aromatic heterocycles has garnered significant attention due to its unique chemical structure, versatile optical behaviors, and inherent stability. rsc.org The aromatic core, resulting from the fusion of imidazole (B134444) and pyridine (B92270) rings, possesses distinct chemical properties that are extensively utilized in technological fields such as lighting technologies and solar energy conversion. researchgate.net
Derivatives of imidazo[1,5-a]pyridine are well-regarded for their intense luminescence, making them suitable for a range of applications including optoelectronic devices and sensors. researchgate.netnih.gov Their notable photophysical properties often include high quantum yields, large Stokes shifts (the difference between the absorption and emission maxima), and good photostability. researchgate.netresearchgate.net These characteristics are crucial for the development of efficient and durable materials for electronic and optical applications.
In the field of optoelectronics , imidazo[1,5-a]pyridine derivatives are primarily investigated as fluorophores for devices like Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Their tunable emission properties, which can be modulated by introducing different substituents onto the heterocyclic ring, allow for the creation of emitters across the visible spectrum. researchgate.net For instance, some derivatives exhibit strong blue fluorescence, a color that is critical for full-color displays and white lighting applications. researchgate.net Research into donor-π-acceptor type molecules incorporating the imidazo[1,5-a]pyridine scaffold has yielded greenish-yellow fluorophores with potential for use in white light-emitting diodes. rsc.org The bipolar nature of these compounds, allowing for intramolecular charge transfer (ICT), is key to their function in such devices. rsc.org
The development of smart materials is another promising frontier for these compounds. Their strong emission in the solid state makes them candidates for applications in anticounterfeiting, where they can be used as fluorescent security inks. rsc.org Furthermore, their sensitivity to the local environment has been harnessed to create fluorescent sensors. The protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring in an acidic environment can alter the molecule's electronic structure and, consequently, its photophysical characteristics, leading to a redshift in the emission spectrum. rsc.org This reversible color and emission shift in response to pH demonstrates their potential as acidochromic sensors. rsc.org Some derivatives have also been developed as fluorescent probes for detecting specific ions or molecules, such as sulfite. nih.gov
Table 1: Selected Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives This table presents examples of photophysical data for different imidazo[1,5-a]pyridine derivatives to illustrate their potential in optoelectronics. Data is compiled from various research findings.
| Compound Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Application Area |
| 1,3-diphenylimidazo[1,5-a]pyridine-benzilimidazole conjugate | Not Specified | ~500-550 (yellow region) | Not Specified | Not Specified | White Light-Emitting Diodes rsc.org |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | ~384 | 463 | 0.19 | 79 | General Fluorophore researchgate.net |
| 1-ester-substituted imidazo[1,5-a]pyridine (with 2,6-dichlorophenyl) | Not Specified | Blue Emission | 0.49 (in CH2Cl2) / 0.39 (solid) | Not Specified | Optoelectronic Devices researchgate.net |
| Imidazo[1,5-a]pyridine-based probe (IPD-SFT) | Not Specified | Not Specified | Not Specified | Not Specified | Fluorescent Sensor for Sulfite nih.gov |
Solid-State Peculiarities and Polymorphism in Imidazo[1,5-a]pyridine Compounds
The arrangement of molecules in the solid state dictates the macroscopic properties of a material, and for imidazo[1,5-a]pyridine derivatives, these arrangements exhibit notable characteristics. The study of their crystal structures, intermolecular interactions, and polymorphism is critical for designing materials with specific functions. uniupo.it
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been observed and analyzed in several imidazo[1,5-a]pyridine derivatives. uniupo.it These different crystalline forms, or polymorphs, can possess different physical properties, such as stability, solubility, and optical characteristics, even though the chemical composition is identical.
Theoretical and experimental investigations have revealed that the crystal packing of imidazo[1,5-a]pyridine compounds is driven by a combination of intermolecular forces. uniupo.it In many cases, the dominant interactions are π-π stacking between the aromatic rings and C-H---π interactions. uniupo.it The main energetic contribution to the crystal stability often comes from dispersive forces, with some input from electrostatic interactions. This balance of forces is generally maintained even with the introduction of different substituents on the core scaffold. uniupo.it
However, the presence of functional groups capable of forming strong hydrogen bonds can significantly alter the crystal packing. uniupo.it When hydrogen bonding is possible, the electrostatic component of the interaction energy can become dominant over the dispersive component, leading to markedly different solid-state structures. uniupo.it
Detailed structural analysis through single-crystal X-ray diffraction has provided insights into the specific geometries of these compounds. For example, in the crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium-based salt, the fused pyridinium and imidazolium (B1220033) rings are virtually coplanar, while the pendant pyridyl ring is twisted relative to this plane. researchgate.net The packing of these molecules can involve π-bonded chains formed through aromatic stacking. nih.gov
Understanding these solid-state features is not purely academic; it has practical implications for materials science. The control of crystal packing and polymorphism can be a strategy to fine-tune the optical and electronic properties of imidazo[1,5-a]pyridine-based materials for applications in optoelectronics and other advanced technologies.
Table 2: Crystallographic Data for Selected Imidazo[1,5-a]pyridine Derivatives This table provides examples of crystallographic data to illustrate the solid-state structures of compounds based on the imidazo[1,5-a]pyridine scaffold.
| Compound | Space Group | Key Structural Features | Dominant Interactions | Ref. |
| 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salt (I) | P2₁/n | Layers of organic cations and tetrahalometallate anions stacked parallel. | Aromatic stacking, C-H---Cl contacts | researchgate.netnih.gov |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (7B) | Pbca | Molecules associate via N–H---O hydrogen bonds. | Hydrogen bonding | researchgate.net |
| General Imidazo[1,5-a]pyridine Polymorphs | Varies | Varies depending on polymorph | π-π stacking, C-H---π interactions, C-H---N contacts | uniupo.it |
Future Perspectives and Emerging Avenues in the Research of 3 Bromo 7 Methylimidazo 1,5 a Pyridine
Discovery of Novel and Efficient Synthetic Routes for Specific Halogenated/Alkylated Imidazo[1,5-a]pyridines
The development of efficient and versatile synthetic methodologies is paramount for unlocking the full potential of halogenated and alkylated imidazo[1,5-a]pyridines. While classical methods exist, the focus is shifting towards more sustainable and atom-economical approaches.
Recent advancements in the synthesis of the broader imidazo[1,5-a]pyridine (B1214698) class pave the way for more targeted routes to derivatives like 3-Bromo-7-methylimidazo[1,5-a]pyridine. Metal-free synthesis strategies are gaining traction, offering a more environmentally friendly alternative to traditional transition-metal-catalyzed reactions. One such approach involves the C–H functionalization of imidazo[1,5-a]pyridines, which allows for the direct introduction of functional groups without the need for pre-activated substrates. For instance, a metal-free method for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules has been developed, showcasing the potential for creating complex architectures from simple precursors. rsc.org
Furthermore, multicomponent reactions are emerging as a powerful tool for the rapid construction of diverse imidazo[1,5-a]pyridine libraries. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions under mild conditions, which can be a precursor for various derivatives. nih.gov Another innovative approach is the denitrogenative transannulation of pyridotriazoles with nitriles, which provides access to the imidazo[1,5-a]pyridine core under metal-free conditions. nih.gov The cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes also presents a viable, albeit under harsh conditions, route to this scaffold. researchgate.net
Future efforts will likely focus on refining these methods to allow for precise control over the substitution pattern, enabling the efficient synthesis of specific isomers like this compound. The development of catalytic systems that can selectively functionalize specific C-H bonds on the imidazo[1,5-a]pyridine nucleus will be a key area of investigation.
Table 1: Comparison of Emerging Synthetic Strategies for Imidazo[1,5-a]pyridines
| Synthetic Strategy | Key Features | Potential Advantages for Halogenated/Alkylated Derivatives |
| Metal-Free C-H Functionalization | Direct functionalization of C-H bonds without transition metals. | Reduced cost, lower toxicity, and simplified purification. rsc.org |
| Multicomponent Reactions | Combination of three or more reactants in a single step. | High atom economy, operational simplicity, and rapid library generation. nih.gov |
| Denitrogenative Transannulation | Ring transformation of pyridotriazoles. | Access to the core structure from alternative starting materials. nih.gov |
| Cyclocondensation with Nitroalkanes | Formation of the imidazole (B134444) ring from 2-(aminomethyl)pyridines. | A direct route to the fused ring system. researchgate.net |
Advanced Functionalization Strategies for Tailored Chemical and Material Properties
Beyond the initial synthesis, the strategic functionalization of the this compound core is crucial for tailoring its properties for specific applications. The bromine atom at the 3-position and the methyl group at the 7-position offer initial handles for modification, but advanced C-H functionalization techniques are expanding the possibilities.
The development of C-H functionalization methods allows for the introduction of a wide array of substituents at various positions on the imidazo[1,5-a]pyridine ring system. This enables the fine-tuning of electronic and photophysical properties. For example, the introduction of long-alkyl chains has been shown to enhance the solubility and film-forming properties of imidazo[1,5-a]pyridine derivatives, making them suitable for use as blue emissive dyes in optoelectronic devices. nih.gov
Furthermore, the imidazo[1,5-a]pyridine scaffold can be incorporated into larger conjugated systems to create donor-π-acceptor fluorophores. These materials exhibit interesting photophysical phenomena such as intramolecular charge transfer (ICT), positive solvatochromism, and large Stokes shifts, which are highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors. organic-chemistry.orgrsc.org The strategic placement of electron-donating and electron-withdrawing groups can modulate the emission color and quantum yield.
Future research will likely explore more sophisticated functionalization strategies, including late-stage functionalization to modify complex molecules and the use of photocatalysis to drive novel transformations. The goal is to create a diverse portfolio of this compound derivatives with precisely controlled properties for advanced materials and biological applications.
Integration of Machine Learning and AI in the Design and Synthesis of Imidazo[1,5-a]pyridine Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These computational tools can accelerate the design-synthesis-test cycle by predicting the properties of novel compounds and suggesting optimal synthetic routes.
In the context of drug discovery, AI algorithms can be trained on large datasets of known bioactive molecules to identify novel imidazo[1,5-a]pyridine structures with a high probability of interacting with a specific biological target. For example, computational studies, including molecular docking, have been used to design and evaluate imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors for blocking SARS-CoV-2 cell entry, demonstrating the power of in silico methods in the early stages of drug development. nih.gov Similarly, ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles.
In the realm of synthesis, AI can assist in retrosynthetic analysis, proposing novel and efficient pathways to target molecules. By learning from the vast body of published chemical reactions, these tools can identify non-obvious disconnections and suggest reagents and conditions, potentially leading to the discovery of new synthetic methodologies for compounds like this compound.
Exploration of Interdisciplinary Applications Beyond Current Scopes
The unique properties of the imidazo[1,5-a]pyridine scaffold suggest a broad range of potential applications that extend beyond its current uses. While research has focused on its utility in medicinal chemistry and materials science, interdisciplinary collaborations are expected to unveil new and exciting avenues.
In the field of chemical biology, fluorescent derivatives of imidazo[1,5-a]pyridine could be developed as probes for imaging and sensing in biological systems. Their tunable photophysical properties make them ideal candidates for monitoring specific ions, molecules, or cellular processes. mdpi.com For example, their application as fluorescent probes in liposome (B1194612) models to study membrane dynamics has been explored. mdpi.com
In catalysis, imidazo[1,5-a]pyridine-based ligands could find use in the development of novel transition metal complexes for a variety of organic transformations. The nitrogen atoms in the heterocyclic core can coordinate with metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalysts.
Furthermore, the incorporation of the imidazo[1,5-a]pyridine moiety into polymers could lead to the development of new materials with interesting electronic, optical, or self-healing properties. The rigid and planar nature of the fused ring system could impart desirable characteristics to the polymer backbone. The exploration of these and other interdisciplinary applications will be a key driver of future research on this compound and its analogues.
Computational-Experimental Synergies for Rational Development of Imidazo[1,5-a]pyridine Systems
The synergy between computational modeling and experimental validation is becoming increasingly crucial for the rational design and development of new chemical entities. In the context of this compound, this integrated approach can provide deep insights into its structure-property relationships and guide the synthesis of improved derivatives.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures, as well as the photophysical properties of imidazo[1,5-a]pyridine derivatives. These theoretical calculations can help to understand the effects of different substituents on the molecule's properties and to design new compounds with desired characteristics. For instance, DFT has been employed to analyze the photophysical properties of imidazo[1,5-a]pyridine-based fluorophores and to understand the role of different structural components. organic-chemistry.org
Molecular dynamics simulations can be used to study the interactions of imidazo[1,5-a]pyridine derivatives with biological targets, such as proteins or DNA, providing valuable information for the design of new therapeutic agents. johnshopkins.edu These in silico studies can help to predict binding modes and affinities, guiding the selection of the most promising candidates for experimental testing.
The combination of computational predictions with experimental synthesis and characterization creates a powerful feedback loop. Theoretical models can guide experimental efforts, while experimental results can be used to refine and validate the computational models. This synergistic approach will be instrumental in accelerating the development of novel imidazo[1,5-a]pyridine systems with tailored functionalities for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-7-methylimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via cyclocondensation of 2-(aminomethyl)pyridine derivatives with nitroalkanes or ketones. For example, using 2-nitro-1-phenylethan-1-one and 2-picolylamine in polyphosphoric acid (PPA) at 160°C yields imidazo[1,5-a]pyridine derivatives with ~76% efficiency . Bromination can be achieved via electrophilic substitution or using bromine-containing precursors. Critical parameters include:
- Temperature : 160°C for cyclocondensation .
- Catalysts : PPA or phosphorus acid for acid-mediated cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for bromine incorporation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Answer : Use a combination of:
- 1H/13C NMR : To confirm regioselectivity of bromine and methyl groups. For example, the methyl group at position 7 typically shows a singlet at δ 2.5–3.0 ppm .
- HRMS : To verify molecular weight (e.g., [M+H]+ for C8H7BrN2: calc. 224.9784) .
- X-ray crystallography : Resolves ambiguities in fused-ring geometry, as seen in structurally analogous imidazo[4,5-b]pyridines .
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : At -20°C in airtight containers under inert gas (N2/Ar) to prevent decomposition .
- Waste disposal : Segregate halogenated waste and use licensed biohazard contractors for incineration .
- Safety : Use fume hoods due to potential respiratory toxicity (H313/H333 hazards) .
Advanced Research Questions
Q. How does the bromine atom at position 3 influence reactivity in cross-coupling reactions?
- Answer : The C-Br bond at position 3 is highly reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, 1-phosphinoimidazo[1,5-a]pyridine ligands enable Buchwald-Hartwig amination with aryl halides . Key considerations:
- Catalyst systems : Pd(OAc)2 with DIPPF or XPhos ligands improves turnover .
- Solvent effects : DMF or THF enhances solubility of bulky substrates .
Q. What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?
- Answer : Discrepancies in antimicrobial or anticancer assays often arise from:
- Structural analogs : Compare 3-Bromo-7-methyl derivatives with 6-Bromo-2-phenyl variants, which show differing JAK1/2 inhibition .
- Assay conditions : Gram-positive bacteria (e.g., S. aureus) may require MIC testing at pH 7.4 with 1% DMSO .
- SAR studies : Methyl groups at position 7 enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
Q. Can this compound serve as a precursor for photoactive materials?
- Answer : Yes, its planar fused-ring system allows π-π stacking for OLED applications. For example:
- Blue emitters : Imidazo[1,5-a]pyridines with electron-withdrawing groups (e.g., Br) exhibit large Stokes shifts (~100 nm) and quantum yields up to 0.45 .
- Synthetic modifications : Introduce ethynyl or carboxamide groups at position 3 for tuning emission wavelengths .
Key Methodological Notes
- Synthetic Optimization : Pre-functionalize pyridine precursors to avoid competing side reactions (e.g., N-alkylation) .
- Biological Assays : Use logP calculations (e.g., AlogPS) to predict bioavailability; derivatives with logP >3 may require formulation aids .
- Safety : Prioritize glove-box techniques for air-sensitive intermediates (e.g., phosphino ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
